methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate is a complex organic compound that features a benzyloxy group, a hydroxyphenyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial preparation of 4-(benzyloxy)benzoic acid, which is then esterified to form methyl 4-(benzyloxy)benzoate. This intermediate is further reacted with 3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a drug candidate due to its complex structure and functional groups.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazolyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(benzyloxy)benzoate: A simpler compound with similar structural features but lacking the pyrazolyl group.
Methyl 3,4,5-tris(benzyloxy)benzoate: A more complex compound with additional benzyloxy groups.
Uniqueness
Methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate is unique due to the presence of both the hydroxyphenyl and pyrazolyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[5-(2-hydroxy-4-phenylmethoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-29-24(28)17-7-9-18(10-8-17)31-22-14-25-26-23(22)20-12-11-19(13-21(20)27)30-15-16-5-3-2-4-6-16/h2-14,27H,15H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTADHNURUWUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.